Methyl 4-bromo-3-(difluoromethoxy)benzoate
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Overview
Description
Methyl 4-bromo-3-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H7BrF2O3 and a molecular weight of 281.05 g/mol . It is a white crystalline solid that is used in various scientific research applications. This compound is known for its unique chemical structure, which includes a bromine atom and a difluoromethoxy group attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-(difluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-(difluoromethoxy)benzoate using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-(difluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the methyl ester group can yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted benzoate derivatives.
Reduction: Formation of benzoic acid derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 4-bromo-3-(difluoromethoxy)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-(difluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and difluoromethoxy group contribute to its reactivity and binding affinity with various biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, which is crucial for its applications in medicinal chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-(difluoromethoxy)benzoate: Similar in structure but with different positional isomerism.
Methyl 4-bromo-3-methylbenzoate: Lacks the difluoromethoxy group, leading to different chemical properties and reactivity.
Uniqueness
Methyl 4-bromo-3-(difluoromethoxy)benzoate is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical and physical properties. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 4-bromo-3-(difluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O3/c1-14-8(13)5-2-3-6(10)7(4-5)15-9(11)12/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFBNYJPZAQHMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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